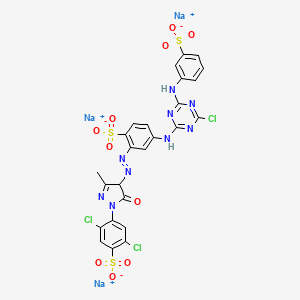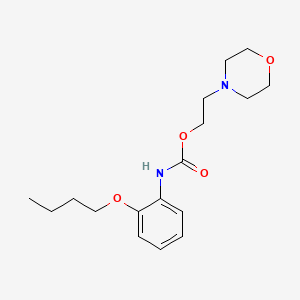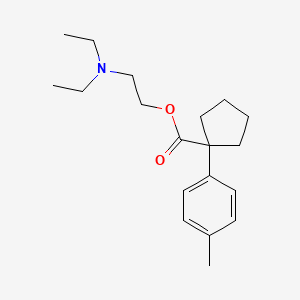
4-Hydroxy-4-methyloxolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-methyloxolan-3-one is a heterocyclic organic compound with the molecular formula C5H8O3 It is a derivative of oxolane, featuring a hydroxyl group and a methyl group attached to the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methyloxolan-3-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reduction and dehydration/cyclization of 2-deoxy-D-ribose in an acidic aqueous solution . This process involves multiple steps, including the formation of intermediate compounds that eventually lead to the desired oxolane derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-4-methyloxolan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-Hydroxy-4-methyloxolan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-methyloxolan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active intermediates. The hydroxyl group plays a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-4-methyloxolan-2-one
- 4-Hydroxy-2-quinolones
- Diacetone alcohol
Comparison: 4-Hydroxy-4-methyloxolan-3-one is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical properties and reactivityFor example, diacetone alcohol is commonly used as a solvent and synthetic intermediate, while this compound may have more specialized applications in research and industry .
Propriétés
Numéro CAS |
65675-14-1 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
4-hydroxy-4-methyloxolan-3-one |
InChI |
InChI=1S/C5H8O3/c1-5(7)3-8-2-4(5)6/h7H,2-3H2,1H3 |
Clé InChI |
VZPOQVFDCHJZQE-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)

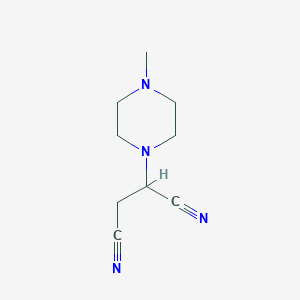
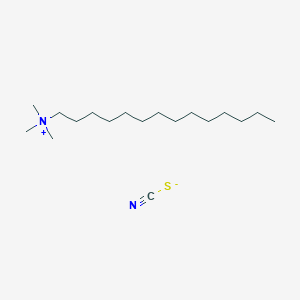

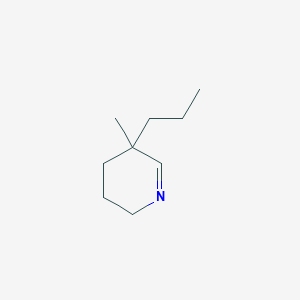

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)

